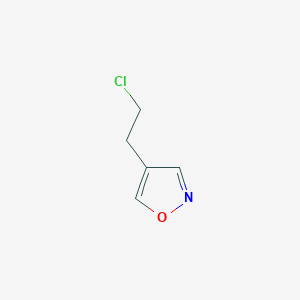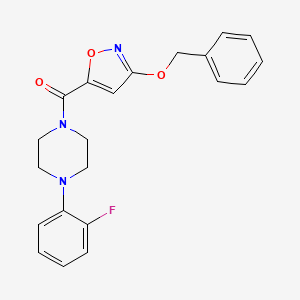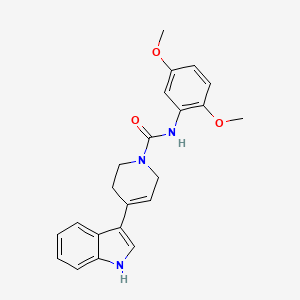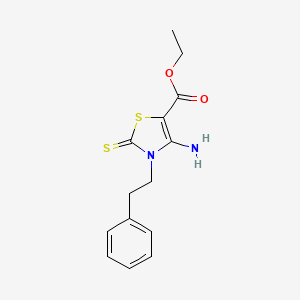![molecular formula C17H20N4O B2430174 1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea CAS No. 2309569-42-2](/img/structure/B2430174.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([2,4’-Bipyridin]-4-ylmethyl)-3-cyclopentylurea is a compound that features a bipyridine moiety linked to a cyclopentylurea group. Bipyridine derivatives are well-known for their applications in coordination chemistry, where they serve as ligands for metal ions. The unique structure of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-cyclopentylurea makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-cyclopentylurea typically involves the coupling of a bipyridine derivative with a cyclopentylurea precursor. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the bipyridine core. The cyclopentylurea group can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-([2,4’-Bipyridin]-4-ylmethyl)-3-cyclopentylurea undergoes various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can convert the bipyridine to its dihydro form.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the urea group under mild conditions.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Dihydro-bipyridine derivatives.
Substitution: Substituted urea derivatives.
Applications De Recherche Scientifique
1-([2,4’-Bipyridin]-4-ylmethyl)-3-cyclopentylurea has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound can be used in the design of bioactive molecules and as a probe for studying biological systems.
Industry: It is used in the synthesis of advanced materials, such as polymers and supramolecular structures.
Mécanisme D'action
The mechanism of action of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-cyclopentylurea involves its interaction with molecular targets, such as metal ions or biological macromolecules. The bipyridine moiety can coordinate with metal ions, altering their electronic properties and reactivity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding to specific sites.
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar binding properties.
4,4’-Bipyridine: Another bipyridine derivative with applications in supramolecular chemistry.
1,10-Phenanthroline: A related compound with a similar structure and coordination behavior.
Uniqueness: 1-([2,4’-Bipyridin]-4-ylmethyl)-3-cyclopentylurea is unique due to the presence of the cyclopentylurea group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-cyclopentyl-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(21-15-3-1-2-4-15)20-12-13-5-10-19-16(11-13)14-6-8-18-9-7-14/h5-11,15H,1-4,12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFFWRZSPQFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B2430091.png)

![2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2430095.png)




![N-[1-(4-Hydroxyphenyl)propan-2-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2430102.png)

![2-[4-(furan-2-carbonyl)piperazin-1-yl]-8-[(4-methylphenyl)methoxy]quinoline](/img/structure/B2430104.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2430107.png)

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2430111.png)
